2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile
Overview
Description
2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-amino-6-bromoquinoline with 4-nitroaniline under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including reduction and nitrile formation, to yield the final compound .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with DNA and enzymes involved in cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may interfere with microbial enzymes, making it a potential antimicrobial agent .
Comparison with Similar Compounds
When compared to other quinoline derivatives, 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties . Similar compounds include:
Chloroquine: A well-known antimalarial drug with a quinoline scaffold.
Camptothecin: A natural product with anticancer properties.
Mepacrine: Another antimalarial agent with a quinoline structure.
These compounds share the quinoline core but differ in their specific functional groups and biological activities, highlighting the versatility and potential of quinoline derivatives in various applications .
Properties
IUPAC Name |
2-[4-[(3-amino-6-bromoquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4/c1-19(2,11-21)12-3-6-14(7-4-12)24-18-15-9-13(20)5-8-17(15)23-10-16(18)22/h3-10H,22H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQNIUZKXMCFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655021 | |
Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915019-52-2 | |
Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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